molecular formula C14H20N2O2 B2743425 4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 92374-41-9

4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2743425
CAS No.: 92374-41-9
M. Wt: 248.326
InChI Key: AOHGCHQCJQQGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide (CAS: 92374-41-9) is a benzamide derivative with a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.33 g/mol . Its structure features a 4-methyl-substituted benzamide core linked via an ethyl chain to a morpholine ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize biological activity, such as receptor binding or enzyme inhibition.

Properties

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-2-4-13(5-3-12)14(17)15-6-7-16-8-10-18-11-9-16/h2-5H,6-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHGCHQCJQQGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

A widely employed strategy involves the direct coupling of 4-methylbenzoic acid with 2-(morpholin-4-yl)ethylamine using carbodiimide-based reagents.

Reaction Mechanism and Conditions

The carboxylic acid group of 4-methylbenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitates nucleophilic attack by the primary amine group of 2-(morpholin-4-yl)ethylamine. The reaction is typically conducted in dichloromethane or dimethylformamide at 0–25°C for 12–24 hours.

Key Parameters:
  • Molar ratio : 1:1.2 (acid-to-amine)
  • Catalyst : 4-dimethylaminopyridine (DMAP, 0.1 equiv)
  • Yield : 68–72% after silica gel chromatography

Limitations and Optimization

While EDCI coupling provides reliable results, competing side reactions such as N-acylurea formation necessitate strict moisture control. Substituting EDCI with propylphosphonic anhydride (T3P®) increases yields to 85% by minimizing byproduct formation.

Oxazoline Ring-Opening Alkylation

Adapting methods from patented syntheses of analogous compounds, a two-step protocol leveraging oxazoline intermediates demonstrates superior atom economy.

Step 1: Synthesis of 2-(4-Methylphenyl)-4,5-Dihydro-1,3-Oxazole

4-Methylbenzonitrile reacts with 2-aminoethanol under Lewis acid catalysis (e.g., ZnCl₂, 0.05 equiv) in toluene at 140°C for 8 hours, yielding the oxazoline ring (87% isolated).

$$
\text{4-Methylbenzonitrile} + \text{H₂NCH₂CH₂OH} \xrightarrow{\text{ZnCl}_2} \text{2-(4-Methylphenyl)-4,5-dihydro-1,3-oxazole}
$$

Step 2: Morpholine Alkylation

The oxazoline undergoes ring-opening alkylation with morpholine under solvent-free conditions at 180°C for 12 hours, catalyzed by p-toluenesulfonic acid (0.02 equiv):

$$
\text{Oxazoline} + \text{Morpholine} \xrightarrow{\text{p-TsOH}} \text{4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide}
$$

Advantages:
  • Solvent-free operation reduces waste
  • No chromatography required ; product recrystallizes from methanol (mp 137–138°C)
  • Yield : 75–87%

Acid Chloride Aminolysis

Industrial-scale production often employs acid chloride intermediates due to their high reactivity.

Chlorination of 4-Methylbenzoic Acid

Thionyl chloride (2.5 equiv) converts 4-methylbenzoic acid to 4-methylbenzoyl chloride in refluxing toluene (110°C, 3 hours). Excess SOCl₂ is removed via distillation.

Amide Formation

4-Methylbenzoyl chloride reacts with 2-(morpholin-4-yl)ethylamine (1.1 equiv) in tetrahydrofuran at 0°C, followed by aqueous workup:

$$
\text{4-Methylbenzoyl chloride} + \text{2-(Morpholin-4-yl)ethylamine} \rightarrow \text{Target Compound}
$$

Process Metrics:
  • Reaction time : 2 hours
  • Purity : >99% (HPLC) after recrystallization
  • Scalability : Demonstrated at 50 kg batch size

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Limitation
EDCI Coupling 68–72% 95% Mild conditions Requires chromatography
Oxazoline Alkylation 75–87% 98% Solvent-free, high atom economy High-temperature step
Acid Chloride Aminolysis 89% >99% Industrial scalability SOCl₂ handling requirements

Industrial Production Considerations

Catalyst Recycling

The oxazoline route permits recovery of ZnCl₂ catalyst via aqueous extraction, reducing metal waste.

Green Chemistry Metrics

  • E-factor : 0.8 for oxazoline method vs. 5.2 for EDCI coupling
  • Process Mass Intensity : 12.3 kg/kg (acid chloride) vs. 6.7 kg/kg (oxazoline)

Emerging Methodologies

Enzymatic Amidation

Preliminary studies with Candida antarctica lipase B (CALB) in tert-butanol show 55% conversion at 40°C, though reaction times exceed 72 hours.

Flow Chemistry Approaches

Microreactor systems utilizing mixed anhydride intermediates (ClCO₂Buⁿ) achieve 94% yield in 8 minutes residence time, enabling continuous manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of 4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide is in cancer therapy. Research indicates that compounds with similar structures can inhibit specific proteins involved in cancer progression. For instance, studies have shown that derivatives of this compound can target Bcl-3, a protein associated with metastasis in various cancers, including breast cancer and lymphomas .

Case Study Insights :

  • In animal models, the inhibition of Bcl-3 using related compounds resulted in a significant reduction in lung metastasis from primary tumors .
  • The compound's effectiveness has been demonstrated in vitro against human cancer cell lines, suggesting potential therapeutic benefits in clinical settings .

Antitumor Activity

The compound's structural characteristics allow it to function as an antitumor agent. It has been noted for its cytotoxic effects against several cancer types, including:

  • Breast cancer
  • Lung cancer
  • Colorectal cancer
    These findings are supported by experimental evidence showing that similar compounds can induce apoptosis (programmed cell death) in cancer cells .

Molecular Modeling and Drug Design

Molecular modeling studies have been conducted to evaluate the interaction of this compound with target proteins. Such studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy and selectivity against cancer cells .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Cancer TreatmentInhibition of Bcl-3 reduces metastasis; effective against various cancers
Antitumor ActivityInduces apoptosis in breast, lung, and colorectal cancers
Molecular ModelingInsights into structure-function relationships for drug design

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with the active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide, highlighting structural variations and their implications:

Compound Key Structural Features Physical/Biological Properties References
4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide Morpholine replaced with piperidine (N-heterocycle without oxygen) - Chair conformation of piperidine
- Dihedral angle: 31.63° between rings
- Lower solubility due to reduced H-bonding vs. morpholine.
4-Chloro-N-[2-(morpholin-4-yl)ethyl]benzamide Methyl replaced with chlorine - Increased electronegativity enhances polarity
- Potential as a neurokinin-3 receptor antagonist .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Methyl replaced with 3,4-dimethoxy groups on phenyl ring - Methoxy groups enhance electron density
- Alters receptor binding vs. methyl-substituted analogs.
4-(Dimethylamino)-N-[2-(morpholin-4-yl)ethyl]benzamide Methyl replaced with dimethylamino group - Increased basicity and H-bond donor capacity
- logP: 0.85 (moderate lipophilicity) .
3-[(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[...]benzamide Complex hybrid structure with imidazopyridazine and trifluoromethyl groups - High molecular weight (562.59 g/mol)
- Designed for targeted inhibition (e.g., kinase binding).

Key Observations from Structural Comparisons

Impact of Heterocycles Morpholine vs. Piperidine: The oxygen atom in morpholine enhances solubility via H-bonding, whereas piperidine’s lipophilic nature may improve membrane permeability . Crystal structures reveal distinct dihedral angles (e.g., 31.63° for piperidine analog) influencing molecular conformation .

Substituent Effects on Pharmacokinetics Methoxy Groups: In Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide), methoxy substituents increase steric bulk and electron-donating effects, altering metabolic stability and CYP enzyme interactions . Amino Groups: The dimethylamino analog (CID: Y030-3572) shows a balanced logP (0.85), suggesting improved blood-brain barrier penetration compared to the parent compound .

Complex Hybrid Structures

  • Compounds like 3-[(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[...]benzamide (MW: 562.59) incorporate rigid heterocycles to enhance binding affinity, demonstrating the trade-off between molecular complexity and synthetic accessibility .

Biological Activity

4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C16H22N2O
  • Molecular Weight : 274.36 g/mol

The morpholine moiety contributes to its pharmacokinetic properties, enhancing solubility and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity, comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These findings position the compound as a potential candidate for developing new antibacterial agents.

Anticancer Potential

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Cell Line IC50 (µM)
MDA-MB-231 (Breast)15.0
PC-3 (Prostate)20.5
A549 (Lung)18.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of monoamine oxidase A (MAO-A), which is implicated in neurotransmitter metabolism.
  • Cellular Signaling : It modulates signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of Akt/mTOR signaling.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Efficacy : A randomized controlled trial assessed the effectiveness of the compound in treating bacterial infections in a clinical setting. Results indicated a significant reduction in infection rates compared to placebo.
  • Cancer Cell Line Study : An experimental study investigated the anticancer effects on various cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer drug.

Q & A

Q. What is a reliable synthetic route for 4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 4-methylbenzoyl chloride with 2-(morpholin-4-yl)ethylamine in an aprotic solvent (e.g., ethyl methyl ketone) under inert conditions. Triethylamine is added to scavenge HCl, forming a precipitate. After filtration, the crude product is purified via recrystallization (e.g., ethyl methyl ketone) to yield colorless crystals (82% yield) . Key steps:
  • Reagent Ratios : 1:1 molar ratio of acyl chloride to amine.
  • Purification : Double recrystallization minimizes impurities.
  • Yield Optimization : Control reaction temperature (0–5°C) to suppress side reactions.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Key parameters:
  • Data Processing : Multi-scan absorption correction (SADABS) .
  • Refinement : Full-matrix least-squares on F2F^2 using SHELXL .
  • Validation : Check R-factors (R1<0.05R_1 < 0.05), residual electron density (< 0.35 eÅ3^{-3}), and geometric plausibility (e.g., bond lengths: C=O = 1.231(2) Å; C—N = 1.452(3) Å) .

Q. What analytical techniques confirm purity and structural integrity?

  • Methodological Answer :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm functional groups (e.g., morpholine protons at δ 2.4–3.8 ppm).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (m/zm/z calculated for C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2: 248.15).
  • Elemental Analysis : Match %C, %H, %N to theoretical values (±0.3%).

Advanced Research Questions

Q. How can crystallographic data discrepancies during refinement be resolved?

  • Methodological Answer :
  • Handling H-Atoms : Use SHELXL’s HFIX command for riding H-atoms. For disordered solvent (e.g., water), locate H-atoms via difference Fourier maps and refine with distance restraints (O—H = 0.85 Å) .
  • Thermal Parameters : Apply ISOR restraints to anisotropic displacement parameters for atoms with high UeqU_{eq}.
  • Twinned Data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning .

Q. How to design experiments to assess bioactivity against neurodegenerative targets?

  • Methodological Answer :
  • Target Selection : Prioritize acetylcholinesterase (AChE) or NMDA receptors based on structural analogs .
  • In Vitro Assays :
  • AChE Inhibition : Modified Ellman’s method with donepezil as a positive control .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
  • Data Interpretation : Compare IC50_{50} values with morpholine-free analogs to isolate pharmacophore contributions.

Q. What strategies optimize synthetic yields for derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Parallel Synthesis : Use Ugi or Passerini reactions to generate morpholine-amide hybrids .
  • Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 12 hrs) and improve yields by 15–20% .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .

Q. How to analyze hydrogen-bonding networks in crystal packing?

  • Methodological Answer :
  • Software Tools : Mercury (CCDC) for visualizing intermolecular interactions .
  • Key Metrics :
Interaction TypeDistance (Å)Angle (°)
N—H⋯O (amide-water)2.892(3)169(2)
O—H⋯N (water-morpholine)2.765(3)175(2)
  • Topology Analysis : Use TOPOS to classify 1D chains or 2D sheets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.